molecular formula C13H17N5O2 B5201152 N-(3-ETHOXYPROPYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE

N-(3-ETHOXYPROPYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE

Cat. No.: B5201152
M. Wt: 275.31 g/mol
InChI Key: ABNKXLIPVCUOCX-UHFFFAOYSA-N
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Description

N-(3-ETHOXYPROPYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a synthetic organic compound that features a benzamide core substituted with a tetrazole ring and an ethoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ETHOXYPROPYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.

    Attachment of the Ethoxypropyl Group: The ethoxypropyl group can be introduced through nucleophilic substitution reactions.

    Formation of the Benzamide Core: The benzamide core is formed by the reaction of a benzoyl chloride with an amine.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxypropyl group.

    Reduction: Reduction reactions could target the tetrazole ring or the benzamide core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its unique structural features.

    Materials Science: In the development of new materials with specific properties.

    Industrial Chemistry: As an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-ETHOXYPROPYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ETHOXYPROPYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: can be compared with other benzamide derivatives or tetrazole-containing compounds.

    Unique Features: The combination of the ethoxypropyl group, tetrazole ring, and benzamide core makes this compound unique compared to others with similar structures.

List of Similar Compounds

  • 4-(1H-1,2,3,4-Tetrazol-1-yl)benzoic acid
  • N-(3-Ethoxypropyl)benzamide
  • 1-(4-Benzamido)tetrazole

Properties

IUPAC Name

N-(3-ethoxypropyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-2-20-9-3-8-14-13(19)11-4-6-12(7-5-11)18-10-15-16-17-18/h4-7,10H,2-3,8-9H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNKXLIPVCUOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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